molecular formula C17H17ClN2O6S2 B2899135 N-(3-chloro-4-methoxyphenyl)-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide CAS No. 1015569-75-1

N-(3-chloro-4-methoxyphenyl)-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Cat. No.: B2899135
CAS No.: 1015569-75-1
M. Wt: 444.9
InChI Key: PMDOONGUDGSSTF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique combination of functional groups, including a chloro-methoxyphenyl group, a methyl group, a trioxo-thiazolidinyl group, and a benzene sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3-chloro-4-methoxyaniline and 2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzenesulfonyl chloride. These intermediates are then coupled under specific reaction conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonamide group, leading to the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential antimicrobial or anticancer agent due to its sulfonamide moiety.

    Industry: Used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide may involve interactions with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, which could explain its potential antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A well-known sulfonamide antibiotic.

    Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.

    Sulfisoxazole: Used in combination with other antibiotics for its antimicrobial properties.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is unique due to its combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O6S2/c1-11-9-13(20-17(21)7-8-27(20,22)23)4-6-16(11)28(24,25)19-12-3-5-15(26-2)14(18)10-12/h3-6,9-10,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDOONGUDGSSTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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